molecular formula C7H5N3O3 B2685738 4-Nitro-1,3-benzoxazol-2-amine CAS No. 1126637-53-3

4-Nitro-1,3-benzoxazol-2-amine

Cat. No.: B2685738
CAS No.: 1126637-53-3
M. Wt: 179.135
InChI Key: GLYRPQRCQMLKSM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with nitro-substituted aromatic aldehydes. One common method includes the condensation reaction of 2-aminophenol with 4-nitrobenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and hydrogen peroxide (H₂O₂) in ethanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nano-ZnO and mesoporous titania-alumina mixed oxide (MTAMO) are often employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitro-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Nitro-1,3-benzoxazol-2-amine can be compared with other benzoxazole derivatives such as:

The uniqueness of this compound lies in its nitro group, which significantly influences its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-nitro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYRPQRCQMLKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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